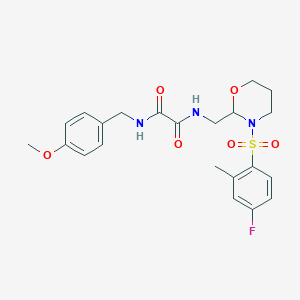

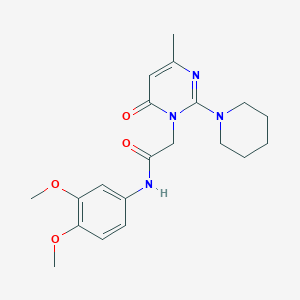

N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains several functional groups, including a sulfonyl group, an oxazinan ring, and an oxalamide group. It also contains fluorine and methoxy substituents, which are common in organofluorine compounds .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups and rings. The 3D structure would be determined by the arrangement of these groups in space .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the fluorine atom could influence its reactivity and stability .科学的研究の応用

Photodynamic Therapy Applications

Compounds with sulfonamide derivatives, especially those incorporated into phthalocyanine structures, have been characterized for their photophysical and photochemical properties, showing potential as Type II photosensitizers for cancer treatment in photodynamic therapy due to good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Insecticidal Activity

Novel insecticides with unique chemical structures, such as flubendiamide, show strong activity against lepidopterous pests. The uniqueness comes from novel substituents like a sulfonylalkyl group, indicating a potential direction for the development of new agents for pest control (Tohnishi et al., 2005).

Catalysis and Synthetic Chemistry

The enantioselective α-fluorination of aliphatic aldehydes, facilitated by N-heterocyclic carbene catalysis, represents a novel approach in synthetic chemistry. This process, using N-fluorobis(phenyl)sulfonimide as both an oxidant and fluorine source, showcases the potential for creating C-F bonds directly at specific positions in aliphatic aldehydes, overcoming challenges like competitive difluorination and nonfluorination (Li, Wu, & Wang, 2014).

Medicinal Chemistry

Sulfonamide derivatives, particularly those targeting androgen receptors or orexin receptors, demonstrate significant potential in developing treatments for conditions ranging from androgen-responsive diseases to compulsive eating disorders. These applications highlight the versatility of sulfonamide groups in drug development (Tucker, Crook, & Chesterson, 1988); (Piccoli et al., 2012).

Environmental Chemistry

Research into sulfonamide compounds has also extended into environmental chemistry, particularly in the selective separation of aqueous sulphate anions, demonstrating the utility of such compounds in water treatment and purification processes (Luo et al., 2017).

作用機序

将来の方向性

特性

IUPAC Name |

N-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O6S/c1-15-12-17(23)6-9-19(15)33(29,30)26-10-3-11-32-20(26)14-25-22(28)21(27)24-13-16-4-7-18(31-2)8-5-16/h4-9,12,20H,3,10-11,13-14H2,1-2H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWWXFJJXGJNAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorobenzyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2711422.png)

![2-Methyl-4-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2711425.png)

![7-chloro-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2711428.png)

![2-[[1-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2711429.png)

![Methyl [(6-chloropyridazin-3-YL)thio]acetate](/img/structure/B2711433.png)

![N-(2,5-dimethoxybenzyl)-2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2711439.png)

![N-(5-chloro-2-methylphenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2711441.png)